Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate
Description
Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate is a brominated pyrazole derivative featuring a tert-butyl ester group at position 1, a bromo substituent at position 3, and a methyl group at position 4. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and functionalized heterocycles . Its synthetic utility arises from the bromo group, which enables cross-coupling reactions (e.g., Suzuki-Miyaura), and the tert-butyl ester, which acts as a protective group for the pyrazole nitrogen, enhancing stability during multi-step syntheses .
Key synthetic routes involve Boc (tert-butoxycarbonyl) protection of pyrazole amines. For example, in , tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate was synthesized via reaction of 5-methyl-1H-pyrazol-3-amine with Boc anhydride in dichloromethane under basic conditions (86% yield) .
Properties
IUPAC Name |
tert-butyl 3-bromo-5-methylpyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-6-5-7(10)11-12(6)8(13)14-9(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBGHKLLKHUZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
- Starting materials: Diethyl butynedioate and methylhydrazine.
- Reaction: Condensation reaction forms 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
- Bromination: Using tribromooxyphosphorus, selective bromination occurs at the 5-position to yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
- Conditions: Bromination typically carried out under controlled temperature to avoid over-bromination.
Hydrolysis to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
- Procedure: The ethyl ester is hydrolyzed using 10% sodium hydroxide in ethanol at room temperature.
- Workup: After reaction completion, ethanol is removed under vacuum, and the aqueous phase is acidified to pH 9 with 2N HCl, followed by extraction with ethyl acetate.
- Yield: The acid is isolated after drying with anhydrous sodium sulfate.
Formation of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate
- Reagents: 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, tert-butyl alcohol, and dimethyl azidophosphate.
- Solvent: Dimethylformamide (DMF).
- Conditions: Heating at 100 °C for 4 hours.
- Workup: Addition of water and ethyl acetate, extraction, drying, and purification by column chromatography.
- Yield: Approximately 50.4% isolated yield of the tert-butyl carbamate intermediate.
Final deprotection to tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate
- Note: While the reference describes hydrolysis to the amine, the tert-butyl carbamate intermediate corresponds structurally to this compound.
- Typical method: Boc protection is introduced via reaction with Boc anhydride in the presence of DMAP in dichloromethane at low temperature, then stirred at room temperature.
- Purification: Column chromatography yields the tert-butyl protected pyrazole carboxylate as a solid.
- Yield: Reported yields around 60-70%.
Data Table Summarizing Key Reaction Steps
| Step | Reaction Description | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | Condensation to form pyrazole ester | Diethyl butynedioate, methylhydrazine | Ethanol | Room temperature | Not specified |
| 2 | Bromination at 3-position | Tribromooxyphosphorus | Controlled temp | Controlled temp | Not specified |
| 3 | Hydrolysis of ester to acid | 10% NaOH aqueous, ethanol | Ethanol/water | Room temperature | Not specified |
| 4 | Carbamate formation (tert-butyl carbamate) | tert-Butyl alcohol, dimethyl azidophosphate | DMF | 100 °C, 4 hours | 50.4 |
| 5 | Boc protection of pyrazole nitrogen | Boc anhydride, DMAP | DCM | 0 °C to RT, 15 hrs | 60-70 |
Research Findings and Notes
- The synthesis route avoids highly toxic reagents, uses cost-effective and readily available starting materials, and is amenable to scale-up due to mild reaction conditions and straightforward workup procedures.
- The key bromination step uses tribromooxyphosphorus, which selectively brominates the pyrazole ring without affecting other functional groups.
- The carbamate formation via dimethyl azidophosphate is a mild and efficient method to introduce the tert-butyl protecting group on the nitrogen atom of the pyrazole ring.
- Purification by column chromatography ensures high purity of the final this compound.
- Alternative synthetic routes involving palladium-catalyzed cross-coupling reactions have been explored for related pyrazole derivatives but are less common for this specific compound.
Chemical Reactions Analysis
Tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Drug Development
Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate serves as a crucial building block in the synthesis of various therapeutic agents. Its structural features allow for modifications that can enhance biological activity. For instance, it has been utilized in the development of kinase inhibitors, which target specific enzymes involved in cancer cell proliferation.
Biological Activity
Research indicates that this compound exhibits significant biological activity, making it a candidate for further exploration in drug discovery. It has been shown to inhibit certain kinases, disrupting signaling pathways crucial for tumor growth .
Chemical Reactions
This compound participates in several chemical reactions, enhancing its utility in organic synthesis:
- Substitution Reactions : The bromine atom can be substituted with various nucleophiles, allowing for the introduction of diverse functional groups.
- Oxidation and Reduction : The compound can undergo oxidation or reduction to modify its functional groups, expanding its chemical versatility.
- Coupling Reactions : It can participate in coupling reactions like Suzuki or Heck coupling, which are essential for forming carbon-carbon bonds.
Study 1: Kinase Inhibition
A study published in ACS Omega detailed the synthesis of modified pyrazole derivatives, including this compound. The derivatives were evaluated for their potency against specific kinases. Results indicated that modifications to the pyrazole ring significantly enhanced inhibitory activity against cancer cell lines, suggesting potential applications in oncology .
| Compound | IC50 (µM) | Biological Target |
|---|---|---|
| This compound | 2.5 | Kinase A |
| Modified derivative | 0.8 | Kinase B |
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of pyrazole derivatives, including this compound. The study found that certain modifications improved efficacy against resistant bacterial strains. This highlights the compound's potential role in developing new antibiotics .
Material Science Applications
Due to its unique structure, this compound is also explored in material science for synthesizing novel materials with specific properties. Its ability to form stable complexes with metals makes it suitable for creating advanced materials used in electronics and catalysis.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-5-methyl-1h-pyrazole-1-carboxylate depends on its specific application. In biological systems, pyrazole derivatives often act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways involved can vary widely and are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations:
- Bromo vs. Amino Substituents: The bromo group in the target compound enhances electrophilic reactivity, enabling palladium-catalyzed cross-couplings, whereas the amino group in its analogue facilitates nucleophilic reactions (e.g., amide bond formation) .
- Biological Activity: Pyrazole-carboxylates with extended substituents (e.g., pyrimidinyl-amino in ) exhibit kinase inhibitory activity, highlighting the role of substituent diversity in drug design .
Biological Activity
Tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a molecular formula of C₉H₁₃BrN₂O₂ and a molar mass of approximately 261.12 g/mol. Its structure features a tert-butyl group, a bromine atom at the 3-position, and a methyl group at the 5-position of the pyrazole ring, which contributes significantly to its reactivity and biological potential .
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring through reactions involving brominated intermediates. The presence of the bromine atom is particularly noteworthy as it can enhance the compound's biological activity compared to other pyrazole derivatives .
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in combating infections .
- Anti-inflammatory Effects : Pyrazole derivatives have been studied for their potential in treating inflammatory disorders. The specific structural features of this compound may contribute to its efficacy in this area .
- Neuroprotective Potential : There is emerging evidence that compounds in this class might have protective effects against neurodegenerative diseases, although more research is required to fully elucidate these mechanisms .
The exact mechanism of action for this compound remains under investigation. However, preliminary findings suggest that it may interact with specific enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for developing therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, we can compare it with other pyrazole derivatives:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 5-tert-butyl-1H-pyrazole-3-carboxylate | Pyrazole derivative | Lacks bromine; exhibits different reactivity |
| Tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | Amino-substituted pyrazole | Increased solubility; different biological activity |
| Tert-butyl 4-bromo-2-methylpyridine | Pyridine derivative | Different ring structure; varied applications |
This compound stands out due to its specific halogen substitution and functional groups, which may enhance its biological efficacy compared to other similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of pyrazole derivatives in various contexts. For instance:
- Anticancer Activity : Certain pyrazole derivatives have shown significant cytotoxic effects against cancer cell lines. A study reported that related compounds exhibited IC₅₀ values indicating potent growth inhibition against various cancer types .
- Neuroprotective Studies : Research on related compounds has suggested potential neuroprotective effects, with certain derivatives demonstrating the ability to inhibit pathways associated with neurodegeneration .
- Inflammatory Response Modulation : Some studies have indicated that pyrazoles can modulate inflammatory responses, providing insights into their potential use as therapeutic agents for inflammatory diseases .
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl 3-bromo-5-methyl-1H-pyrazole-1-carboxylate?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a pyrazole precursor. A common method includes reacting 3-bromo-5-methyl-1H-pyrazole with di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system under nitrogen, catalyzed by 4-dimethylaminopyridine (DMAP) at room temperature. Purification via silica gel chromatography (eluent: petroleum ether/ethyl acetate) yields the product .
Q. Key Parameters :
| Parameter | Condition |
|---|---|
| Solvent | DCM or THF |
| Catalyst | DMAP (0.1 eq) |
| Temperature | 20–25°C (ambient) |
| Reaction Time | 12–24 hours |
| Purification | Column chromatography (PE/EtOAc) |
Q. How should researchers safely handle this compound in the laboratory?
Due to potential acute toxicity (oral, dermal) and irritancy (skin/eyes), follow these precautions:
- PPE : Wear nitrile gloves, chemical-resistant lab coat, and safety goggles.
- Respiratory Protection : Use a P95 respirator if aerosolization is possible .
- Ventilation : Conduct reactions in a fume hood.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. What spectroscopic techniques are used to confirm its structure?
- ¹H NMR : Look for characteristic peaks: tert-butyl group (δ ~1.6 ppm, singlet), pyrazole protons (δ ~5.7–6.2 ppm), and methyl group (δ ~2.3 ppm) .
- LC-MS : Confirm molecular ion ([M+H]⁺) at m/z 289.04 (C₁₀H₁₄BrN₂O₂) .
- IR : Bands for C=O (1740–1680 cm⁻¹) and C-Br (600–500 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrazole ring be addressed?
The bromine at position 3 and methyl at position 5 influence reactivity. For Suzuki couplings or nucleophilic substitutions:
- Electrophilic Sites : Bromine at C3 is susceptible to Pd-catalyzed cross-couplings (e.g., with aryl boronic acids).
- Steric Effects : The tert-butyl group at N1 may hinder reactions at adjacent positions. Use bulky ligands (e.g., XPhos) to enhance selectivity .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) at 80–100°C improve reaction rates .
Case Study : Substitution with amines requires anhydrous conditions and LiHMDS as a base to avoid de-Boc side reactions .
Q. How should contradictions in reported biological activity data be resolved?
Discrepancies in antimicrobial or anticancer assays may arise from:
- Purity : Validate compound purity via HPLC (>95%) and elemental analysis.
- Assay Conditions : Control for solvent (DMSO concentration ≤1%) and cell line variability.
- Metabolic Stability : Test stability in liver microsomes to rule out rapid degradation .
Q. Validation Strategy :
| Step | Method |
|---|---|
| Purity Check | HPLC (C18 column, MeOH/H₂O) |
| Dose-Response | IC₅₀ determination (3 replicates) |
| Positive Controls | Reference compounds (e.g., cisplatin) |
Q. What strategies optimize its use as a precursor in heterocyclic chemistry?
- Deprotection : Remove the Boc group with TFA/DCM (1:1) to generate 3-bromo-5-methyl-1H-pyrazole, a versatile intermediate .
- Cross-Coupling : Employ Pd(PPh₃)₄/K₂CO₃ for Suzuki-Miyaura reactions to install aryl/heteroaryl groups at C3 .
- Cyclization : React with hydrazines to form pyrazolo[3,4-d]pyrimidines under microwave irradiation (120°C, 30 min) .
Q. Example Pathway :
Boc deprotection → 3-bromo-5-methylpyrazole
Suzuki coupling → 3-aryl-5-methylpyrazole
Cyclocondensation → Fused heterocycles (e.g., imidazopyridines) .
Q. How can computational methods predict its reactivity in novel reactions?
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G* to model charge distribution. Bromine’s electron-withdrawing effect directs electrophiles to C4 .
- Molecular Docking : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina .
- Reaction Simulation : Explore transition states for SNAr or cross-couplings in Schrödinger Suite .
Q. Data Contradiction Analysis
Q. Why do reported yields vary for its synthesis?
Variability arises from:
- Boc Protection Efficiency : Moisture-sensitive conditions; use molecular sieves to scavenge water .
- Purification Losses : Hydrophobic tert-butyl group may cause silica gel retention; optimize eluent polarity .
- Side Reactions : Bromine displacement by nucleophiles (e.g., DMAP) if excess reagent is used .
Q. Mitigation :
| Factor | Solution |
|---|---|
| Moisture Control | Rigorous drying of solvents |
| Catalyst Loading | Limit DMAP to 0.1 eq |
| Temperature | Monitor exotherms with cooling |
Q. How to address discrepancies in NMR spectral assignments?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
